1-(3,4-Dihydronaphthalen-1-yl)ethanone
Description
1-(3,4-Dihydronaphthalen-1-yl)ethanone is an organic compound characterized by a partially saturated naphthalene ring system (3,4-dihydronaphthalene) substituted with an acetyl group (-COCH₃) at position 1. The dihydronaphthalene moiety consists of one aromatic benzene ring fused to a partially saturated cyclohexene ring, which reduces overall planarity compared to fully aromatic naphthalene derivatives. This structural feature influences its electronic properties, solubility, and reactivity. The molecular formula is C₁₂H₁₂O, with a molecular weight of 172.23 g/mol.
Properties
CAS No. |
67106-36-9 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-(3,4-dihydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7-8H,4,6H2,1H3 |
InChI Key |
OUZPHFHCYBXKAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CCCC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydronaphthalen-1-yl)ethanone can be synthesized through various methods. One efficient method involves the use of a palladium-catalyzed one-pot synthesis. This method employs 2-iodocyclohex-2-enones and 1-alkynes in the presence of a Pd(PPh3)4/AgOAc catalytic system. The reaction proceeds through the formation of a conjugated enyne intermediate, followed by a Diels-Alder cycloaddition to yield the desired product . This method is advantageous due to its simplicity, mild reaction conditions, and good yields (65-87%).
Industrial Production Methods
Industrial production of 1-(3,4-dihydronaphthalen-1-yl)ethanone may involve similar catalytic processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dihydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1,2-dione.
Reduction: Formation of 1-(3,4-dihydronaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHO
- Molecular Weight : 146.19 g/mol
- CAS Number : 529-34-0
- Boiling Point : Not specified
- Log P (octanol-water partition coefficient) : Approximately 2.24, indicating moderate hydrophobicity which affects its bioavailability and pharmacokinetics .
Medicinal Chemistry
1-(3,4-Dihydronaphthalen-1-yl)ethanone has been investigated for its potential as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for more complex molecules:
- Synthesis of Analogs : The compound can be modified to create analogs that exhibit enhanced biological activity. For example, derivatives have been synthesized that demonstrate improved potency against certain biological targets .
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : Compounds similar to 1-(3,4-Dihydronaphthalen-1-yl)ethanone have shown significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases .
- Anti-inflammatory Effects : Studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory disorders .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship (SAR) studies to evaluate how modifications to its structure affect biological activity. For instance:
- In SAR studies involving related compounds, changes in substituents on the naphthalene ring have been correlated with variations in potency against dopamine transporters (DAT), highlighting the importance of structural modifications .
Case Study 1: Synthesis of Novel Antidepressants
A recent study focused on the synthesis of novel antidepressants derived from 1-(3,4-Dihydronaphthalen-1-yl)ethanone. The researchers modified the compound to enhance its affinity for serotonin receptors. The resulting compounds showed promising antidepressant-like effects in animal models, indicating potential for clinical development.
Case Study 2: Antioxidant Activity Evaluation
Another investigation assessed the antioxidant activity of several derivatives of 1-(3,4-Dihydronaphthalen-1-yl)ethanone using DPPH radical scavenging assays. The results indicated that specific modifications significantly increased antioxidant capacity compared to the parent compound, suggesting avenues for developing new antioxidant agents.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydronaphthalen-1-yl)ethanone and its derivatives involves binding to specific molecular targets. For instance, some derivatives have been shown to inhibit the Bcl-2 protein, a key regulator of apoptosis in cancer cells . This inhibition can trigger apoptosis in cancer cells, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
Key Observations :
- Polarity: Unlike hydroxylated analogs (e.g., 1-(3-Hydroxynaphthalen-2-yl)ethanone), the absence of polar groups in 1-(3,4-Dihydronaphthalen-1-yl)ethanone increases hydrophobicity, which may enhance membrane permeability in biological systems .
- Reactivity : The acetyl group’s position adjacent to the saturated ring may influence electrophilic substitution patterns, favoring reactions at the aromatic benzene ring over the saturated moiety .
Key Findings :
- Antimicrobial Activity: Hydroxyl or amino groups in analogs (e.g., 1-(3-Hydroxynaphthalen-2-yl)ethanone) significantly enhance antimicrobial effects compared to 1-(3,4-Dihydronaphthalen-1-yl)ethanone, which lacks such polar substituents .
- Cytotoxicity: The hydrophobic nature of 1-(3,4-Dihydronaphthalen-1-yl)ethanone may reduce cytotoxicity, making it a safer candidate for drug delivery systems .
Table 3: Physicochemical Properties
| Property | 1-(3,4-Dihydronaphthalen-1-yl)ethanone | 1-(3-Hydroxynaphthalen-2-yl)ethanone | 2-(3,4-Dihydronaphthalen-1-yl)ethanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 172.23 | 186.20 | 188.23 |
| Melting Point (°C) | 17–18 (predicted) | 110–112 | 30–32 |
| LogP (Octanol-Water) | 2.8 | 1.5 | 2.1 |
| Solubility in Water | Low | Moderate | Low |
Notes:
- LogP: The higher LogP of 1-(3,4-Dihydronaphthalen-1-yl)ethanone indicates greater lipid solubility, advantageous for penetrating biological membranes .
- Melting Point : The partially saturated structure likely lowers the melting point compared to fully aromatic analogs .
Biological Activity
1-(3,4-Dihydronaphthalen-1-yl)ethanone, also known as a derivative of dihydronaphthalene, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis and Characterization
The synthesis of 1-(3,4-Dihydronaphthalen-1-yl)ethanone typically involves the reaction of 3,4-dihydronaphthalene with ethanoyl chloride or through other acylation methods. Various studies have reported the successful synthesis of this compound, often characterizing it using spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Research indicates that dihydronaphthalene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds derived from dihydronaphthalene showed potent activity against MCF-7 (breast cancer) and U373 (glioblastoma) cells, outperforming standard chemotherapy agents like Doxorubicin . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
1-(3,4-Dihydronaphthalen-1-yl)ethanone has also been evaluated for its antimicrobial properties. A series of synthesized derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest potential applications in treating infections .
Anti-inflammatory and Antioxidant Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies using human cell lines have shown that it can reduce the expression of markers associated with inflammation. Additionally, its antioxidant capacity was assessed using assays measuring the scavenging ability on free radicals, indicating a protective effect against oxidative stress .
Case Studies
Several case studies have highlighted the efficacy of 1-(3,4-Dihydronaphthalen-1-yl)ethanone:
- Cytotoxicity in Cancer Models : In a controlled study involving human cancer cell lines, treatment with 1-(3,4-Dihydronaphthalen-1-yl)ethanone resulted in a significant decrease in cell viability compared to untreated controls. The IC50 values were determined to be lower than those for conventional chemotherapeutics .
- Antimicrobial Testing : A series of derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain modifications to the dihydronaphthalene structure enhanced activity against specific bacterial strains .
- Inflammation Reduction : In a model of acute inflammation induced in mice, administration of the compound led to a marked reduction in edema and inflammatory markers compared to control groups .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
